molecular formula C15H15NO2 B5625449 4-(5-Propylpyridin-2-yl)benzoic acid

4-(5-Propylpyridin-2-yl)benzoic acid

Cat. No.: B5625449
M. Wt: 241.28 g/mol
InChI Key: MUUPNHJYELPKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Propylpyridin-2-yl)benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted with a propyl group at position 5. The compound combines the aromatic carboxylic acid moiety with a nitrogen-containing heterocycle, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. While specific data on this compound are sparse in the provided evidence, structurally related analogs (e.g., 4-isopropylbenzoic acid and pyridine-substituted benzoic acids) are highlighted as key intermediates in drug development . The propyl substituent on the pyridine ring likely enhances lipophilicity, influencing bioavailability and target binding in biological systems.

Properties

IUPAC Name

4-(5-propylpyridin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(8-6-12)15(17)18/h4-10H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUPNHJYELPKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Propylpyridin-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(5-Propylpyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-(5-Propylpyridin-2-yl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Propylpyridin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Chemical Properties

Substituents on the pyridine or benzoic acid moiety significantly alter electronic, steric, and solubility profiles:

Compound Name Substituent (Position) Electronic Effect Impact on Benzoic Acid Acidity Lipophilicity (Estimated)
4-(5-Propylpyridin-2-yl)benzoic acid Propyl (5) Electron-donating (inductive) Slight decrease High
4-(5-Chloropyridin-2-yl)benzoic acid Chloro (5) Electron-withdrawing Moderate increase Moderate
4-(5-Nitropyridin-2-yl)benzoic acid Nitro (5) Strong electron-withdrawing Significant increase Low
5-Butylpyridine-2-carboxylic acid Butyl (5) Electron-donating Decrease Very High
4-(5-Hydroxypyridin-2-yl)benzoic acid Hydroxyl (5) Electron-withdrawing (resonance) Moderate increase Low-Moderate

Key Observations:

  • The propyl group balances moderate hydrophobicity .
  • Electron-Withdrawing Groups (Cl, NO₂): Chloro and nitro groups increase the benzoic acid’s acidity by stabilizing the deprotonated form via inductive effects. Nitro derivatives may exhibit higher reactivity in electrophilic substitutions .
  • Hydroxyl and Trifluoromethyl Groups: Hydroxyl groups introduce hydrogen-bonding capacity, improving solubility but reducing metabolic stability. Trifluoromethyl groups (e.g., in 4-(3-(Trifluoromethyl)pyridin-2-yl)benzoic acid) enhance both electronegativity and lipophilicity, a feature exploited in drug design for improved target affinity .

Structural and Application Insights

  • Pharmaceutical Relevance: 4-Isopropylbenzoic acid derivatives are documented as intermediates in drug synthesis , suggesting that the propylpyridinyl variant may similarly serve in kinase inhibitor or anti-inflammatory agent development.

Limitations in Available Data

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.